molecular formula C26H27N3O5 B11353450 5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11353450
M. Wt: 461.5 g/mol
InChI Key: RQAUZADSPOQGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core, a benzo[d][1,3]dioxole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves multiple steps:

    Starting Materials: The synthesis begins with 1,3-benzodioxole and 2-chloroethylamine.

    Alkylation: The 1,3-benzodioxole is alkylated with 2-chloroethylamine to form an intermediate.

    Condensation: This intermediate undergoes condensation with 4-hydroxybenzaldehyde to form a Schiff base.

    Cyclization: The Schiff base is then cyclized with 1,3-dimethyl-2-imidazolidinone under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step and continuous flow reactors for the alkylation and condensation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydro derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinone derivatives.

    Reduction: Reduction can yield dihydrobenzimidazole derivatives.

    Substitution: Substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antioxidant and anti-inflammatory agent.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it a valuable intermediate in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with various molecular targets. The benzimidazole core can interact with DNA and proteins, leading to the inhibition of cell proliferation. The benzo[d][1,3]dioxole moiety can scavenge free radicals, providing antioxidant activity. The phenoxy group can interact with enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds such as piperine and safrole share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.

Uniqueness

The uniqueness of 5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its combination of functional groups, which provides a multifaceted mechanism of action

Properties

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

5-[2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]phenoxy]-1-hydroxyethyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C26H27N3O5/c1-28-21-9-6-19(12-22(21)29(2)26(28)31)23(30)15-32-20-7-3-17(4-8-20)13-27-14-18-5-10-24-25(11-18)34-16-33-24/h3-12,23,27,30H,13-16H2,1-2H3

InChI Key

RQAUZADSPOQGJK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(COC3=CC=C(C=C3)CNCC4=CC5=C(C=C4)OCO5)O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.